4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O3S/c12-21(18,19)8-3-1-7(2-4-8)20-10-16-6-5-9(17-10)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDWXDCIMUGFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670719 | |
| Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160058-86-5 | |
| Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Chlorosulfonation of Trifluoromethyl-Substituted Aromatics
- Starting Material: Trifluoromethylbenzene derivatives.
- Procedure: Aromatic trifluoromethyl compounds undergo chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperature conditions.
- Reaction Conditions: Typically performed at low temperatures (0–5°C) to control regioselectivity.
- Outcome: Formation of the corresponding sulfonic acid, which is then converted into sulfonyl chloride via reaction with thionyl chloride or phosphorus trichloride.
Method B: Direct Chlorosulfonation Using Chlorosulfonic Acid
- Reaction: Aromatic trifluoromethyl compounds are treated with chlorosulfonic acid.
- Advantages: High regioselectivity and yields.
- Post-reaction: The sulfonic acid is isolated and then reacted with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Data Table 1: Synthesis of Trifluoromethylbenzenesulfonyl Chloride
Introduction of the Pyrimidine-Oxy Group
The key challenge involves attaching the pyrimidine-2-yl oxy group to the sulfonyl chloride. Two main strategies are employed:
Method C: Nucleophilic Aromatic Substitution
- Starting Material: 4-(Chlorosulfonyl)benzenesulfonyl chloride.
- Reagent: 4-(4-(Trifluoromethyl)pyrimidin-2-yloxy)phenol or its derivatives.
- Procedure: The phenolic compound reacts with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester linkage.
- Reaction Conditions: Typically at room temperature or mild heating (~25–50°C).
Method D: Copper-Catalyzed Coupling
- Starting materials: Pyrimidine derivatives with suitable leaving groups.
- Catalyst: Copper or palladium catalysts.
- Outcome: Formation of the ether linkage via Ullmann or Buchwald-Hartwig coupling.
Data Table 2: Coupling of Pyrimidine and Sulfonyl Chloride
Specific Synthesis Route for the Target Compound
Based on the literature, a plausible synthesis pathway involves:
- Step 1: Chlorosulfonation of trifluoromethylbenzene to produce 4-trifluoromethylbenzenesulfonyl chloride.
- Step 2: Nucleophilic substitution of phenol with the pyrimidine derivative bearing a suitable leaving group (e.g., 2-hydroxy pyrimidine).
- Step 3: Coupling of the sulfonyl chloride with the pyrimidine-oxy phenol to form the final sulfonyl chloride.
Example Protocol:
- Chlorosulfonation: Trifluoromethylbenzene reacts with chlorosulfonic acid at 0°C, then refluxes to obtain 4-trifluoromethylbenzenesulfonic acid, which is then chlorinated with SOCl₂.
- Preparation of pyrimidine-2-ol: A suitable pyrimidine derivative with a free hydroxyl group is prepared.
- Coupling step: The sulfonyl chloride reacts with the pyrimidine-2-ol in the presence of pyridine as a base, forming the ether linkage.
- Purification: The product is purified via recrystallization or chromatography.
Notes on Reaction Conditions and Optimization
- Temperature control is critical during chlorosulfonation to prevent poly-sulfonation or side reactions.
- Choice of solvent (e.g., dichloromethane, pyridine) influences yield and purity.
- Use of excess reagents (e.g., SOCl₂) ensures complete conversion.
- Purification techniques such as recrystallization from ethyl acetate or chromatography are essential for obtaining high purity.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Reduced Trifluoromethyl Compounds: Formed through the reduction of the trifluoromethyl group.
Substituted Derivatives: Various nucleophilic substitution products can be obtained.
Scientific Research Applications
Synthesis Routes
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride can be synthesized through various methods, including:
- Nucleophilic Substitution : The reaction of a suitable benzenesulfonyl chloride with a pyrimidine derivative.
- Coupling Reactions : Utilizing coupling agents to link the trifluoromethyl pyrimidine moiety with the benzenesulfonyl group.
Intermediate for Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds, including:
- Carbonyl Compounds : Used in the formation of ketones and aldehydes.
- Imines : Important in the synthesis of nitrogen-containing compounds.
- Acid Chlorides and Amides : Key intermediates in peptide synthesis and other reactions.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as a pharmaceutical agent. Its ability to modify biological activity makes it a candidate for drug development targeting specific diseases.
Case Study: Anticancer Activity
One study investigated the use of this compound derivatives as anticancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology.
Agricultural Chemistry
The compound is also being researched for its application in agrochemicals, particularly as a herbicide or pesticide due to its ability to inhibit specific enzymes in plant metabolism.
Data Tables
Here are some summarized findings from recent studies involving this compound:
Mechanism of Action
The mechanism by which 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to specific biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Structural Analogues
The compound is compared to two pyrimidine-based sulfonyl chlorides (Table 1):
Table 1: Structural and Physicochemical Comparisons
*Molecular weight inferred from structural similarity to 1215542-63-3.
Substituent Position and Reactivity
Trifluoromethyl Position :
- The target compound has -CF₃ at the pyrimidin-4 position, while its isomer (CAS 1215542-63-4) places -CF₃ at pyrimidin-2. This may enhance electrophilicity and nucleophilic substitution rates compared to the isomer .
Methyl vs. Trifluoromethyl :
Functional Group Orientation
- Ether Linkage Position : In the target compound, the ether connects the pyrimidin-2-yl oxygen to benzene. In the isomer (1215542-63-4), the linkage is at pyrimidin-4. This alters steric accessibility: the pyrimidin-2 orientation may reduce steric hindrance during reactions at the sulfonyl chloride site .
Research Findings and Implications
Synthetic Utility : The target compound’s -CF₃ group and sulfonyl chloride make it superior for synthesizing fluorinated sulfonamides, which are critical in drug discovery (e.g., protease inhibitors) .
Stability: Trifluoromethylated pyrimidines exhibit higher thermal and oxidative stability than methylated analogues, as noted in studies on analogous sulfonamides .
Notes
- Limited direct comparative studies exist; conclusions are extrapolated from structural analogs and reaction mechanisms.
- Purity differences (e.g., 97% vs. 95% in analogues) may affect experimental reproducibility .
- The sulfamoyl benzoic acid derivative () shares a pyridine-sulfonyl motif but is functionally distinct due to its carboxylic acid group and lack of pyrimidine .
Biological Activity
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride (CAS No. 1160058-86-5) is a sulfonyl chloride derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound's unique structure, characterized by the trifluoromethyl group and a pyrimidine moiety, suggests significant biological activity. This article reviews its biological properties, focusing on antibacterial and anticancer activities, as well as its mechanisms of action.
- Molecular Formula : C11H6ClF3N2O3S
- Molecular Weight : 338.69 g/mol
- IUPAC Name : 4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonyl chloride
- SMILES Notation : C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)Cl
Antibacterial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, a related study indicated that certain aryl-urea derivatives with similar functional groups showed minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Bacillus mycoides . The compound is hypothesized to possess similar properties due to its structural components.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Aryl-Urea Derivative 7 | 4.88 | B. mycoides |
| Aryl-Urea Derivative 8 | TBD | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. In studies involving multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate), compounds similar in structure demonstrated IC50 values that were competitive with established chemotherapeutics like Doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | TBD | 52.1 |
| HCT116 | 17.8 | TBD |
| PC3 | 22.4 | TBD |
The biological activity of this compound may be attributed to its ability to interact with key cellular pathways. For example, molecular docking studies have suggested that it can inhibit critical proteins involved in cancer progression and bacterial resistance mechanisms . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially increasing their efficacy and bioavailability.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of various derivatives on the expression levels of genes associated with cancer proliferation. Compounds similar to this compound showed down-regulation of oncogenes such as EGFR and KRAS in lung cancer cells, suggesting a mechanism for their anticancer effects .
- Antibacterial Efficacy : In another investigation, derivatives were tested against resistant strains of bacteria, revealing significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the potential use of these compounds in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride?
- Methodology :
- Nucleophilic aromatic substitution : React 4-chlorobenzenesulfonyl chloride with 4-(trifluoromethyl)pyrimidin-2-ol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrimidinyloxy group .
- Late-stage sulfonyl chloride formation : Convert sulfonamide precursors to sulfonyl chlorides using reagents like Pyry-BF₄ and MgCl₂ in anhydrous conditions (e.g., 81% yield achieved in related compounds) .
- Critical Parameters : Control reaction temperature (typically 0–25°C) to avoid hydrolysis of the sulfonyl chloride group.
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹⁹F NMR to verify substitution patterns (e.g., trifluoromethyl singlet at ~-60 ppm; pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₇ClF₃N₂O₃S expected at ~343 m/z).
- HPLC : Purity assessment using reverse-phase chromatography (e.g., >95% purity with C18 columns and acetonitrile/water gradients) .
Advanced Research Questions
Q. What factors influence the regioselectivity of nucleophilic substitutions on the pyrimidine ring?
- Mechanistic Insights :
- The electron-withdrawing trifluoromethyl group directs nucleophilic attack to the 2-position of the pyrimidine ring due to its meta-directing effect. Computational studies (DFT) can predict activation energies for competing pathways.
- Experimental Validation : Use kinetic monitoring (e.g., in-situ IR) to track reaction intermediates and optimize conditions for desired regioselectivity .
Q. How does the compound’s stability impact its utility in multi-step syntheses?
- Stability Challenges :
- Hydrolysis : The sulfonyl chloride group is prone to hydrolysis; storage under inert atmosphere (Ar/N₂) and anhydrous solvents (e.g., THF, DCM) is critical .
- Thermal Degradation : Differential scanning calorimetry (DSC) reveals decomposition above 80°C; reactions should be conducted below this threshold .
Q. What are the contradictions in reported reactivity data for trifluoromethyl-substituted sulfonyl chlorides?
- Data Discrepancies :
- Some studies report rapid sulfonamide formation with amines (room temperature, 1 hr), while others require elevated temperatures (50°C, 6 hrs). This may arise from differences in solvent polarity (e.g., DMF vs. acetonitrile) or amine basicity .
- Resolution Approach : Conduct controlled comparative studies using standardized conditions (e.g., solvent, stoichiometry) to isolate variables affecting reactivity.
Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?
- Methodology :
- Docking Studies : Simulate interactions between the sulfonyl chloride and target proteins (e.g., kinases) using software like AutoDock Vina. The pyrimidine ring’s planarity enhances π-π stacking with hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with biological activity to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
